molecular formula C9H10F2N2O B2488151 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2503204-74-6

3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2488151
CAS No.: 2503204-74-6
M. Wt: 200.189
InChI Key: GHCGBQMRGSLCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a cyclopropyl group, a difluoroethyl group, and an aldehyde functional group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl halide in the presence of a strong base such as sodium hydride.

    Addition of the difluoroethyl group: This can be done via a nucleophilic substitution reaction using a difluoroethyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoroethyl group can enhance its binding affinity and selectivity, while the aldehyde group can form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-1-(2,2-difluoroethyl)-3,7-dimethyl-1,4-diazepane
  • 3-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1,4-diazepane
  • 3-cyclopropyl-1-(2,2-difluoroethyl)-3,6,6-trimethylpiperazine-2,5-dione

Uniqueness

Compared to similar compounds, 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the pyrazole ring and the aldehyde functional group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-9(11)4-13-7(5-14)3-8(12-13)6-1-2-6/h3,5-6,9H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCGBQMRGSLCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)C=O)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.